Cas no 82765-18-2 (7H-Pyrido[4,3-c]carbazolium,2,2'-([4,4'-bipiperidine]-1,1'-diyldi-2,1-ethanediyl)bis[10-methoxy-)
![7H-Pyrido[4,3-c]carbazolium,2,2'-([4,4'-bipiperidine]-1,1'-diyldi-2,1-ethanediyl)bis[10-methoxy- structure](https://www.kuujia.com/scimg/cas/82765-18-2x500.png)
82765-18-2 structure
Product name:7H-Pyrido[4,3-c]carbazolium,2,2'-([4,4'-bipiperidine]-1,1'-diyldi-2,1-ethanediyl)bis[10-methoxy-
7H-Pyrido[4,3-c]carbazolium,2,2'-([4,4'-bipiperidine]-1,1'-diyldi-2,1-ethanediyl)bis[10-methoxy- Chemical and Physical Properties
Names and Identifiers
-
- 7H-Pyrido[4,3-c]carbazolium,2,2'-([4,4'-bipiperidine]-1,1'-diyldi-2,1-ethanediyl)bis[10-methoxy-
- ditercalinium
- UNII-VFS4ZUK33P
- DTXSID50868314
- NSC335153
- 2,2'-([4,4'-Bipiperidine]-1,1'-diyldi-2,1-ethanediyl)bis[10-methoxy-7-pyrido[4,3-c]carbazolium, dichloride
- Neuro_000207
- Ditercalinium cation
- Ditercalinio
- 2,2'-[[4,4'-Bipiperidine]-1,1'-diyldi(ethane-2,1-diyl)]bis(10-methoxy-7H-pyrido[4,3-c]carbazol-2-ium)
- CHEMBL1182165
- 2,2'-(4,4'-bipiperidine-1,1'-diyldiethane-2,1-diyl)bis(10-methoxy-7h-pyrido[4,3-c]carbazol-2-ium)
- Ditercalinium ion
- VFS4ZUK33P
- Q27291812
- 2,2'-((4,4'-Bipiperidine)-1,1'-diyldi-2,1-ethanediyl)bis(10-methoxy-7H-pyrido(4,3-c)carbazolium)
- 2,2'-((4,4'-BIPIPERIDINE)-1,1'-DIYLDIETHYLENE)BIS(10-METHOXY-7H-PYRIDO(4,3-C)CARBAZOLIUM)
- 7H-Pyrido(4,3-c)carbazolium, 2,2'-((4,4'-bipiperidine)-1,1'-diyldi-2,1-ethanediyl)bis(10-methoxy-
- 10-methoxy-2-[2-[4-[1-[2-(10-methoxy-7H-pyrido[4,3-c]carbazol-2-ium-2-yl)ethyl]-4-piperidyl]-1-piperidyl]ethyl]-7H-pyrido[4,3-c]carbazol-2-ium
- NSC 335153
- Ditercalinio [Spanish]
- 82765-18-2
-
- Inchi: InChI=1S/C46H48N6O2/c1-53-35-5-9-41-37(27-35)45-39-29-51(21-15-33(39)3-7-43(45)47-41)25-23-49-17-11-31(12-18-49)32-13-19-50(20-14-32)24-26-52-22-16-34-4-8-44-46(40(34)30-52)38-28-36(54-2)6-10-42(38)48-44/h3-10,15-16,21-22,27-32H,11-14,17-20,23-26H2,1-2H3/p+2
- InChI Key: NHUWXMNVGMRODJ-UHFFFAOYSA-P
- SMILES: COC1=CC2=C(C=C1)NC3=C2C4=C(C=C3)C=C[N+](=C4)CCN5CCC(CC5)C6CCN(CC6)CC[N+]7=CC8=C(C=CC9=C8C1=C(N9)C=CC(=C1)OC)C=C7
Computed Properties
- Exact Mass: 718.399525
- Monoisotopic Mass: 718.399525
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 54
- Rotatable Bond Count: 9
- Complexity: 1130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.3
- XLogP3: 8.5
7H-Pyrido[4,3-c]carbazolium,2,2'-([4,4'-bipiperidine]-1,1'-diyldi-2,1-ethanediyl)bis[10-methoxy- Related Literature
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
82765-18-2 (7H-Pyrido[4,3-c]carbazolium,2,2'-([4,4'-bipiperidine]-1,1'-diyldi-2,1-ethanediyl)bis[10-methoxy-) Related Products
- 384351-65-9((2Z)-2-(1,3-benzoxazol-2-yl)-3-(3-nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one)
- 2171970-00-4(2-N-(butan-2-yl)-1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazol-3-ylformamidoacetic acid)
- 2680862-36-4(4-{(tert-butoxy)carbonyl2-(4-methyl-1,3-thiazol-2-yl)ethylamino}benzoic acid)
- 1536872-56-6(N-methyl-N-(1-methylpiperidin-4-yl)methylhydroxylamine)
- 957065-91-7(2-Chloro-6-(N,N-dipropylamino)pyrazine)
- 932451-59-7(4-ethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide)
- 328263-19-0(Ethyl 2-{2-[(4-bromophenyl)sulfanyl]acetamido}acetate)
- 925005-78-3(6-Fluoro-2-methyl-2,4-dihydro-1,4-benzoxazin-3-one)
- 215949-57-8(2-(4-Bromo-3-methylphenyl)acetic acid)
- 2228605-10-3(methyl 2-hydroxy-3-3-(methylsulfanyl)phenylpropanoate)
Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
CN Supplier
Bulk

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Gold Member
CN Supplier
Bulk

Shanghai Xinsi New Materials Co., Ltd
Gold Member
CN Supplier
Bulk

PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent
